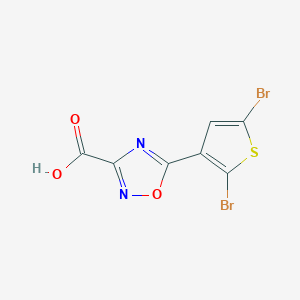

5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine atoms at positions 2 and 5, fused to a 1,2,4-oxadiazole ring and a carboxylic acid group. This structure combines electron-withdrawing bromine substituents with the rigid, planar geometry of the oxadiazole moiety, making it a candidate for applications in materials science (e.g., conductive polymers) and medicinal chemistry (e.g., enzyme inhibition) .

Properties

Molecular Formula |

C7H2Br2N2O3S |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H2Br2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |

InChI Key |

OEWVTYOCQNZPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.

Formation of Oxadiazole Ring: The brominated thiophene is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under specific conditions.

Introduction of Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted thiophenes with different functional groups.

Scientific Research Applications

Chemistry:

Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology:

Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.

Enzyme Inhibition:

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

Material Science: It is used in the synthesis of advanced materials with specific electronic or mechanical properties.

Agriculture: The compound can be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Introducing dibromothiophene into oxadiazole systems requires precise control to avoid side reactions (e.g., debromination) .

Biological Activity

5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a dibromothiophene moiety and an oxadiazole ring. The presence of bromine atoms enhances its electronic properties, potentially influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity : Similar compounds within the oxadiazole class have demonstrated significant antioxidant properties. These activities are crucial in mitigating oxidative stress and preventing cellular damage.

- Antimicrobial Effects : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Anticancer Properties : Some studies have reported that oxadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and modulation of PPAR-α receptors.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives, showing that certain modifications enhance their efficacy against cancer cell lines. For instance, compounds with specific substitutions on the oxadiazole ring exhibited IC50 values in the nanomolar range against various tumor cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A-498 (Kidney carcinoma) | 0.76 |

| This compound | DU 145 (Prostate carcinoma) | 0.98 |

Antimicrobial Activity

The antimicrobial efficacy of similar oxadiazole compounds has been documented against both Gram-positive and Gram-negative bacteria. A comparative study showed that certain derivatives exhibited zones of inhibition greater than conventional antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20–25 |

| Reference Antibiotic | Metronidazole | 14–17 |

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that 5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole derivatives significantly inhibited HDAC activity in cancer cells. The most potent derivatives achieved up to 90% inhibition at concentrations as low as 20 nM .

- Antimicrobial Resistance : A recent investigation into the resistance mechanisms of MRSA revealed that certain oxadiazoles could circumvent resistance pathways typically associated with conventional antibiotics . This suggests a promising avenue for developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.